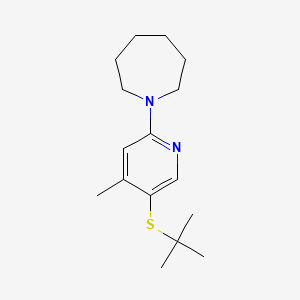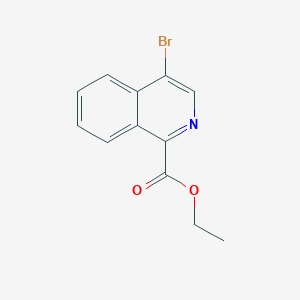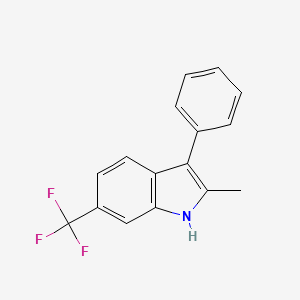
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an isoquinoline ring system fused with a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-acetyl-1,2-dihydroisoquinoline with pentane-2,4-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted isoquinoline compounds.
Scientific Research Applications
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The isoquinoline ring system can interact with enzymes and receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological effects by participating in acetylation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
- 3-(3-Oxoisoindolin-1-yl)pentane-2,4-dione
Uniqueness
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoquinoline ring with a pentane-2,4-dione moiety sets it apart from other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
94129-35-8 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2-acetyl-1H-isoquinolin-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C16H17NO3/c1-10(18)15(11(2)19)16-14-7-5-4-6-13(14)8-9-17(16)12(3)20/h4-9,15-16H,1-3H3 |
InChI Key |
VIZXBUQSYSOCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2C=CN1C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



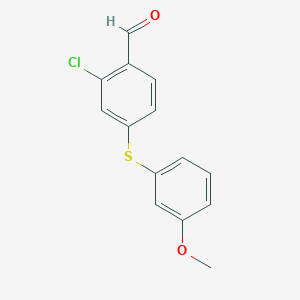
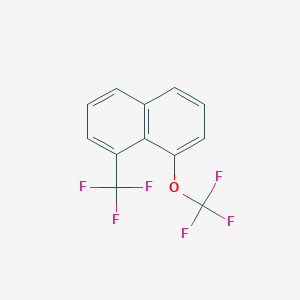
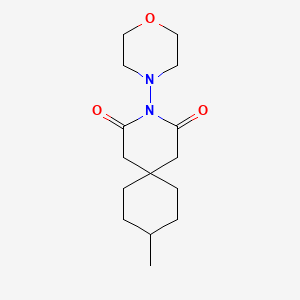
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)


![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
